{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid
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Overview
Description
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of both carboxyl and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid typically involves the reaction of a carboxymethoxy compound with a thiocarbonyl compound under controlled conditions. One common method is the reaction of carboxymethoxyacetic acid with thiocarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release thiol groups, which can interact with proteins and enzymes, potentially altering their function. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Contains a thiol group instead of a thioester group.
Carboxymethylthioacetic acid: Similar structure but with a different arrangement of functional groups.
Thioacetic acid S-methyl ester: Contains a methyl group attached to the sulfur atom.
Uniqueness
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is unique due to the presence of both carboxyl and thioester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
6310-26-5 |
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Molecular Formula |
C5H6O5S2 |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
2-(carboxymethylsulfanylcarbothioyloxy)acetic acid |
InChI |
InChI=1S/C5H6O5S2/c6-3(7)1-10-5(11)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
InChI Key |
LIJRJHLXNPYXJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(=S)SCC(=O)O |
Origin of Product |
United States |
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